N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
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Overview
Description
N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[55]undecane-9-carboxamide is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique chemical architecture, which includes a spiro[55]undecane core fused with a 1,5-dioxa-9-azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the formation of the spiro[5.5]undecane core, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the spirocyclic structure. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds .
Scientific Research Applications
N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism by which N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,9-diazaspiro[5.5]undecane: Shares the spirocyclic core but lacks the dioxa and dimethoxyphenyl groups.
2,4,8,10-tetraoxaspiro[5.5]undecane: Contains a similar spirocyclic structure with different functional groups.
3,9-bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Another spirocyclic compound with distinct substituents.
Uniqueness
N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is unique due to its combination of a spirocyclic core with a dioxa-azaspiro ring system and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other spirocyclic compounds .
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-21-14-6-3-5-13(15(14)22-2)18-16(20)19-9-7-17(8-10-19)23-11-4-12-24-17/h3,5-6H,4,7-12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNSNNZXQJYZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC3(CC2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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